Spasmolytol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

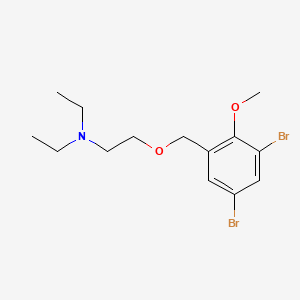

2D Structure

3D Structure

Properties

CAS No. |

25333-96-4 |

|---|---|

Molecular Formula |

C14H21Br2NO2 |

Molecular Weight |

395.13 g/mol |

IUPAC Name |

2-[(3,5-dibromo-2-methoxyphenyl)methoxy]-N,N-diethylethanamine |

InChI |

InChI=1S/C14H21Br2NO2/c1-4-17(5-2)6-7-19-10-11-8-12(15)9-13(16)14(11)18-3/h8-9H,4-7,10H2,1-3H3 |

InChI Key |

NPKOWFSBIXNSIE-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOCC1=C(C(=CC(=C1)Br)Br)OC |

Canonical SMILES |

CCN(CC)CCOCC1=C(C(=CC(=C1)Br)Br)OC |

Other CAS No. |

25333-96-4 |

Origin of Product |

United States |

Historical Trajectories and Academic Context of Spasmolytol Research

Early Scientific Investigations and Initial Characterization

Spasmolytol is chemically identified as 2-[(3,5-dibromo-2-methoxyphenyl)methoxy]-N,N-diethylethanamine. vulcanchem.com Its molecular structure is distinguished by a dibrominated phenyl ring linked to a diethylaminoethoxy side chain. vulcanchem.com The two bromine atoms are situated at the 3 and 5 positions of the aromatic ring, a feature that increases its lipophilicity. vulcanchem.com A methoxy (B1213986) group is present at the 2-position of the ring. vulcanchem.com

Retrosynthetic analysis suggests that the synthesis of this compound likely proceeds via an etherification reaction between 3,5-dibromo-2-methoxybenzyl alcohol and N,N-diethylethanolamine. vulcanchem.com Methodologies such as the Williamson ether synthesis or the Mitsunobu reaction are considered probable routes for creating the stable ether bond connecting the aromatic and amino-alcohol components. vulcanchem.com

Interactive Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| Systematic Name | 2-[(3,5-dibromo-2-methoxyphenyl)methoxy]-N,N-diethylethanamine | vulcanchem.com |

| Molecular Formula | C₁₄H₂₁Br₂NO₂ | vulcanchem.comchembk.com |

| Molar Mass | 395.13 g/mol | chembk.com |

| CAS Number | 25333-96-4 | chembk.com |

| Boiling Point | 185-195 °C at 3 mmHg | chembk.com |

Evolution of Research Applications and Interdisciplinary Focus within Chemical and Biological Sciences

The application of this compound in research has evolved from its identity as a pharmacologically active agent to its use as a specific chemical tool in synthetic and organometallic chemistry. This transition highlights a common trajectory for well-characterized molecules, where they become reagents or building blocks in more complex scientific investigations.

A notable application of this compound is found in the field of antibiotic synthesis. Specifically, it has been employed as an organic base in the synthesis of a 3-exomethylenecepham eicosanoic acid ester. globethesis.com This process is part of a larger synthetic route for producing GCLE, an important intermediate for creating various cephalosporin (B10832234) derivatives. globethesis.com Cephalosporins are a critical class of β-lactam antibiotics, and research into novel synthetic pathways is a significant area of study in medicinal chemistry. biorxiv.orgnih.gov

Further demonstrating its utility in advanced chemical synthesis, this compound was used in a reaction to prepare a novel organotin compound, Bis(4-methoxylbenzoato)phenyl(trimethylsilylmethyl)tin(IV). researchgate.net In this 2005 study, this compound was reacted with [(CH₃)₃SiCH₂]SnPhBr₂ and CH₃OC₆H₅COOH in refluxing toluene. researchgate.net The resulting complex was characterized using IR and ¹H NMR spectroscopy, as well as single-crystal X-ray diffraction to determine its distorted octahedral geometry. researchgate.net This research sits (B43327) at the intersection of organic synthesis and organometallic chemistry—a field that studies compounds with carbon-metal bonds and their applications, including in catalysis. wikipedia.orgbruker.com The use of this compound in this context shows its value to researchers as a readily available and functionalized organic base for facilitating complex organometallic reactions.

This evolution from a compound studied for its inherent biological activity to one used as a tool in the synthesis of other complex molecules, from antibiotics to organometallic structures, marks the scientific journey of this compound.

Synthetic Pathways and Chemical Modification Strategies for Spasmolytol

Established Methodologies for Spasmolytol Synthesis

The synthesis of this compound, while subject to proprietary protocols in some instances, can be understood through retrosynthetic analysis. The primary approach involves the formation of an ether linkage between a substituted benzyl (B1604629) alcohol and an amino-alcohol.

The key precursors for the synthesis of this compound are 3,5-dibromo-2-methoxybenzyl alcohol and N,N-diethylethanamine. The formation of the ether bond between these two molecules is a critical step. Established synthetic methods suitable for this transformation include the Williamson ether synthesis and the Mitsunobu reaction. vulcanchem.com

In a likely Williamson ether synthesis pathway, the hydroxyl group of 3,5-dibromo-2-methoxybenzyl alcohol would be deprotonated with a strong base to form an alkoxide. This nucleophilic alkoxide would then react with a suitable derivative of N,N-diethylethanamine, such as 2-(diethylamino)ethyl chloride, to form the final ether product.

Alternatively, the Mitsunobu reaction offers a milder approach. In this case, 3,5-dibromo-2-methoxybenzyl alcohol and N,N-diethylethanamine would be reacted in the presence of a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction facilitates the direct conversion of the alcohol to the corresponding ether.

Post-synthesis, purification of this compound is typically achieved through chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to ensure a high degree of purity. vulcanchem.com

| Precursor | Reagent/Reaction Type | Product |

| 3,5-dibromo-2-methoxybenzyl alcohol | N,N-diethylethanamine derivative, Base (Williamson ether synthesis) | This compound |

| 3,5-dibromo-2-methoxybenzyl alcohol | N,N-diethylethanamine, PPh₃, DEAD/DIAD (Mitsunobu reaction) | This compound |

Elucidation of Spasmolytol S Molecular and Cellular Mechanisms of Action

Receptor Interaction Profiles and Binding Kinetics

The therapeutic effects of Spasmolytol are rooted in its specific binding to and modulation of several key receptor families. Its affinity for these receptors dictates its mechanism of action, primarily as an antagonist that blocks the physiological effects of the neurotransmitter acetylcholine (B1216132). hmdb.cadrugbank.com

This compound's principal mechanism involves its interaction with muscarinic acetylcholine receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. hmdb.cascispace.com As a competitive antagonist, it targets several subtypes of muscarinic receptors, most notably the M1, M2, and M3 subtypes. drugbank.com The antagonism at M1 receptors is considered central to its effects. nih.govnih.gov Studies have shown that this compound exhibits a high affinity for the M1 muscarinic receptor subtype, with a reported inhibitor constant (Ki) of 5.1 nM. medkoo.commedchemexpress.com Its affinity for the M2 receptor subtype is comparatively lower, with a Ki value of 54.6 nM. medkoo.commedchemexpress.com This preferential binding for the M1 subtype over the M2 subtype underscores its selectivity. nih.govcapes.gov.br The interaction with these GPCRs inhibits downstream signaling pathways, such as the breakdown of phosphoinositides and the modulation of potassium channels, which are normally initiated by acetylcholine. hmdb.cadrugbank.com

Table 1: this compound (Dicyclomine) Binding Affinities for Muscarinic GPCR Subtypes

| Receptor Subtype | Binding Affinity (Ki) | Reference |

|---|---|---|

| Muscarinic M1 | 5.1 nM | , medchemexpress.com, medkoo.com |

In isolated tissue and synaptosomal preparations, this compound has been evaluated for its effects on various neurotransmitter receptor systems. These studies provide a clearer picture of its selectivity and spectrum of activity.

This compound is a potent antagonist at muscarinic cholinergic receptors. medchemexpress.com It competitively blocks the action of acetylcholine at these sites, leading to the relaxation of smooth muscle in the gastrointestinal tract. medkoo.com Research confirms its high affinity for M1 and moderate affinity for M2 receptors, while also acting on M3 receptors. drugbank.comcapes.gov.br In functional studies, this compound was found to be more effective at inhibiting M1 receptor-mediated ganglionic responses than peripheral muscarinic responses in the heart and cardiovascular smooth muscle. nih.govcapes.gov.br In contrast to its strong effects on muscarinic receptors, this compound has been found to have no significant effect on nicotinic cholinergic receptors, as demonstrated by studies where the nicotinic antagonist mecamylamine (B1216088) had no effect on the processes modulated by this compound. nih.govjneurosci.org

Research indicates that this compound can influence the serotonergic system. In studies using rat brain synaptosomes, acetylcholine was found to inhibit the release of serotonin (B10506) ([³H]5-HT). nih.gov This inhibition was antagonized by this compound, suggesting that muscarinic receptors sensitive to this compound are involved in modulating serotonin release in brain regions like the cerebral cortex, hypothalamus, and hippocampus. nih.gov However, another study found that a serotonin 5-HT₂A receptor antagonist did not affect blood glucose levels, unlike other receptor antagonists, implying that this compound's primary effects are not mediated through this specific serotonin receptor subtype. karger.com

This compound also exhibits activity related to the histaminergic system. It has been shown to non-competitively inhibit the actions of histamine (B1213489), which contributes to its direct relaxing effect on smooth muscle. drugbank.com This action is separate from its antimuscarinic properties. drugbank.com However, studies investigating the central effects of various receptor antagonists found that while a histamine H1 receptor antagonist significantly increased blood glucose levels, the M1 antagonist dicyclomine (B1218976) (this compound) did not, indicating a differentiation in their central mechanisms of action regarding glucose regulation. karger.com

Table 2: Summary of Compound Names

| Compound Name | Synonym(s) |

|---|---|

| This compound | Dicyclomine, Dicycloverine |

| Acetylcholine | ACh |

| Atropine | |

| Pirenzepine | |

| Trihexyphenidyl | |

| Scopolamine | |

| Mecamylamine | |

| Chlorpheniramine | |

| Prazosin | |

| L-sulpiride |

Modulation of Neurotransmitter Receptors in Isolated Systems

Serotonergic Receptor Interactions

The characterization of a spasmolytic agent involves a deep dive into its effects on intracellular signaling pathways that regulate smooth muscle contraction and relaxation.

Second Messenger Cascade Dysregulation (e.g., Cyclic AMP, Intracellular Calcium Dynamics)

Second messengers are crucial intracellular molecules that translate signals from cell-surface receptors into cellular responses. reactome.orgwikipedia.org The spasmolytic activity of a compound is often directly related to its ability to interfere with these cascades, particularly those involving cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium (Ca2+). derangedphysiology.com

Cyclic AMP (cAMP): The cAMP pathway is a key regulator of smooth muscle relaxation. nih.gov Activation of certain G protein-coupled receptors (GPCRs), such as β2-adrenergic receptors, stimulates the enzyme adenylyl cyclase to produce cAMP. nih.gov Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates several target proteins that promote muscle relaxation. A potential mechanism for a spasmolytic agent could be to increase intracellular cAMP levels, either by stimulating its production or inhibiting its degradation by phosphodiesterase enzymes. google.comgoogle.com

Intracellular Calcium (Ca2+) Dynamics: The contraction of smooth muscle is critically dependent on the concentration of free intracellular Ca2+. nih.govjmb.or.kr An influx of extracellular Ca2+ through voltage-gated calcium channels or its release from intracellular stores like the sarcoplasmic reticulum triggers the contractile machinery. nih.gov Many spasmolytic drugs function by blocking these calcium channels, thereby preventing the rise in intracellular Ca2+ required for contraction. aku.edu This mechanism is a common pathway for achieving smooth muscle relaxation. rjptsimlab.com The interplay between receptor activation, the production of inositol (B14025) triphosphate (IP3) which releases stored calcium, and the subsequent calcium dynamics is a primary area of investigation for spasmolytic compounds. wikipedia.orgnih.gov

Table 1: Potential Mechanisms of Spasmolytic Action on Second Messenger Systems

| Second Messenger | Potential Spasmolytic Interaction | Consequence on Smooth Muscle |

| Cyclic AMP (cAMP) | Increase cAMP levels (e.g., via β-adrenoceptor agonism or phosphodiesterase inhibition). | Relaxation |

| Intracellular Ca2+ | Block L-type calcium channels to prevent Ca2+ influx. | Relaxation |

| Inositol Trisphosphate (IP₃) | Inhibit IP₃ production (e.g., via muscarinic receptor antagonism). | Prevents Ca2+ release from stores, leading to relaxation. |

Protein Kinase and Phosphatase Activity Modulation

Downstream of second messengers, protein kinases and phosphatases act as critical switches that control cellular functions by adding or removing phosphate (B84403) groups from target proteins. nih.gov

Protein Kinase Activity: As mentioned, cAMP activates Protein Kinase A (PKA), while increased intracellular Ca2+ and diacylglycerol (DAG) activate Protein Kinase C (PKC). nih.govnih.gov PKA activation generally leads to the phosphorylation of proteins that promote relaxation, such as myosin light chain kinase (MLCK), reducing its affinity for the calcium-calmodulin complex. A spasmolytic agent could indirectly modulate PKA or other kinases to favor a state of relaxation.

Phosphatase Activity: Myosin light chain phosphatase (MLCP) is a key enzyme that dephosphorylates myosin light chains, leading directly to muscle relaxation. The activity of MLCP is itself regulated by other signaling pathways, such as the RhoA/Rho-kinase pathway, which inhibits MLCP to promote contraction. A spasmolytic compound could potentially enhance MLCP activity, tipping the balance toward relaxation.

Influence on Stress-Polarity Signaling (SPS) and Other Regulatory Networks

Modern cell biology reveals complex regulatory networks that integrate metabolic state with cellular structure and function.

Stress-Polarity Signaling (SPS): The SPS pathway is a recently described network where the metabolic sensor AMP-activated protein kinase (AMPK) acts through its effector GIV (Girdin) to enhance epithelial cell polarity, particularly under conditions of energetic stress. nih.govnih.gov This pathway is crucial for maintaining the integrity of gut barrier function. nih.gov While direct evidence linking typical spasmolytic agents to the SPS pathway is not established, drugs affecting gut function could theoretically have secondary effects on epithelial health, a topic for future research.

Other Regulatory Networks: Cellular function is governed by intricate gene regulatory networks and signaling crosstalk. nih.govelifesciences.org For instance, the Gac/Rsm signaling pathway is a global regulatory system in some bacteria, but similar complex networks exist in mammalian cells to control homeostasis. nih.gov A comprehensive understanding of a drug's action would involve assessing its impact on these broader networks, which control everything from protein synthesis to cell survival. youtube.com

Functional Assessments in Isolated Biological Systems

To test the physiological effects of a spasmolytic compound, researchers use ex vivo and in vitro models that allow for direct measurement of tissue and cellular responses.

Studies on Isolated Organ Preparations (e.g., Rabbit Jejunum Contractility and Relaxation)

The isolated rabbit jejunum is a classic and valuable ex vivo model for studying spasmolytic drugs. rjptsimlab.com This intestinal smooth muscle preparation exhibits spontaneous rhythmic contractions due to its intrinsic myogenic activity, making it ideal for observing inhibitory effects without the need for a pre-contracting agent. aku.edudrnaitiktrivedi.com

In a typical experiment, a segment of the rabbit jejunum is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and aerated. drnaitiktrivedi.com The tissue's contractions are recorded using an isotonic transducer. Spasmolytic agents are added to the bath to determine their effect on the amplitude and frequency of these spontaneous contractions. nih.gov This preparation can also be used to test a compound's ability to antagonize contractions induced by spasmogens like acetylcholine or barium chloride. rjptsimlab.comslideshare.net

Table 2: Exemplary Data from an Isolated Rabbit Jejunum Assay

This table presents hypothetical data to illustrate the expected outcome of testing a spasmolytic agent.

| Experimental Condition | Average Contraction Amplitude (% of Baseline) | Frequency of Contractions (contractions/min) |

| Baseline (Spontaneous) | 100% | 12 |

| + Spasmolytic Agent (Low Conc.) | 65% | 8 |

| + Spasmolytic Agent (High Conc.) | 15% | 2 |

| Washout | 92% | 11 |

Cellular Electrophysiology and Membrane Potential Dynamics

Cellular electrophysiology techniques are essential for dissecting the precise ionic mechanisms underlying a drug's action. nih.gov The membrane potential of a smooth muscle cell is a key determinant of its contractile state. u-cergy.fr

Depolarization of the cell membrane, which makes the intracellular environment more positive, leads to the opening of voltage-gated Ca2+ channels and subsequent contraction. mdpi.com Conversely, hyperpolarization (making the cell more negative) inhibits contraction. Spasmolytic agents can alter membrane potential through several mechanisms:

Blocking inward currents: As discussed, inhibition of Na+ or Ca2+ channels prevents depolarization.

Enhancing outward currents: Opening of K+ channels allows positive potassium ions to leave the cell, causing hyperpolarization and promoting relaxation.

Techniques like patch-clamp electrophysiology on isolated smooth muscle cells would be used to measure these specific ion channel currents and observe how a compound like this compound alters the cell's membrane potential dynamics. google.comnih.govnih.gov

Advanced Analytical Methodologies for Spasmolytol Research

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating the molecular structure of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹¹⁹Sn NMR):

¹H NMR and ¹³C NMR would provide critical information about the hydrogen and carbon framework of the Spasmolytol molecule. However, no published spectra or chemical shift data could be located.

As previously noted, ¹¹⁹Sn NMR is not applicable to this compound due to the absence of tin in its structure. drugfuture.com

Infrared (IR) Spectroscopy:

An IR spectrum of this compound would reveal characteristic absorption bands corresponding to its functional groups, such as C-O (ether), C-N (amine), and C-Br bonds, as well as the aromatic ring. No such experimental spectrum is publicly available.

Chromatographic Separation and Detection Methods

Chromatographic techniques are used to purify compounds and analyze their presence in mixtures. While some sources suggest that High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) could be used for purification, specific analytical methods for detection and quantification have not been published. vulcanchem.com

High-Performance Liquid Chromatography (HPLC):

A validated HPLC method would be crucial for determining the purity of this compound. While a general reference to its use in purification exists, no specific methods detailing column type, mobile phase, flow rate, or detector wavelength for analytical purposes are documented. vulcanchem.com Reviews of analytical methods for other antispasmodic drugs often detail such HPLC methods, but this compound is not included. rsc.orgtandfonline.comtsijournals.com

Gas Chromatography (GC):

GC is mentioned as a potential purification technique. vulcanchem.com However, due to the relatively high molecular weight (395.13 g/mol ) and boiling point of this compound, it may require derivatization to increase volatility for effective GC analysis, a common challenge with similar compounds. drugfuture.comrsc.org No established GC analytical method was found.

Mass Spectrometry (MS):

Mass spectrometry would determine the precise mass of the molecule and its fragmentation pattern, confirming its identity. The monoisotopic mass is calculated to be 392.993905 g/mol . epa.gov However, no experimental mass spectra (e.g., from LC-MS) are available in the reviewed literature.

Quantitative Analytical Method Validation and Method Development Principles for Research Use

Similarly, there is a notable absence of published, validated quantitative analytical methods specifically for this compound for research purposes. General principles for the development and validation of analytical methods, particularly HPLC, are well-established by international bodies like the International Council for Harmonisation (ICH). ich.org These guidelines outline the necessary parameters for validation, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). ich.org

However, the application of these principles in a specific, validated method for quantifying this compound is not documented in publicly available literature. Searches for such methods, which would typically include details on the chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and detector wavelength) and comprehensive validation data, were unsuccessful. The mention of HPLC for post-synthesis purification does not provide the level of detail required for a quantitative analytical method. vulcanchem.com One study was found that used this compound as part of a mobile phase for the analysis of other compounds, which is not a method for its own quantification.

Due to the absence of specific, detailed research findings and data for both the X-ray crystallographic structure and validated quantitative analytical methods for this compound, the generation of a scientifically accurate and thorough article adhering to the requested outline is not possible at this time. The necessary data appears to be either non-existent in the public domain or held within proprietary research.

Theoretical Frameworks and Future Directions in Spasmolytol Research

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development, offering insights that are often difficult to obtain through experimental methods alone. youtube.com These approaches allow for the detailed study of molecular structures, properties, and interactions by solving complex equations, such as the Schrödinger equation, albeit with necessary approximations for multi-electron systems. youtube.com For a molecule like Spasmolytol, these techniques can elucidate its behavior at the atomic level, predict its binding affinity to various receptors, and guide the design of more effective derivatives.

Ligand-Target Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. wikipedia.org This technique is crucial for understanding the structure-activity relationships of drug candidates. mdpi.com For this compound, which acts as a competitive antagonist at muscarinic M3 receptors, docking simulations can model its interaction within the receptor's binding site. vulcanchem.com

The primary goals of docking include the prediction of the binding pose, virtual screening of compound libraries, and estimation of binding affinity. nih.gov The process involves a search algorithm, which generates various possible conformations of the ligand within the binding site, and a scoring function, which evaluates and ranks these poses. nih.govjscimedcentral.com By simulating the docking of this compound, researchers can visualize the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that contribute to its binding and antagonist activity. wikipedia.orgnih.gov The flexibility of both the ligand and the protein can be considered to varying degrees, from rigid docking to models that allow for partial or full flexibility, providing a more accurate representation of the "induced-fit" phenomenon. wikipedia.orgnih.gov

Table 1: Key Aspects of Ligand-Target Docking for this compound

| Aspect | Description | Relevance to this compound |

|---|---|---|

| Target Identification | The primary biological target for this compound is the muscarinic M3 receptor. vulcanchem.com | Simulations would focus on the binding pocket of this G-protein coupled receptor. |

| Pose Prediction | Predicts the most stable orientation and conformation of this compound within the M3 receptor's active site. nih.govjscimedcentral.com | Helps to understand the structural basis of its antagonist function. |

| Scoring Functions | Energy-based functions that rank the predicted poses to estimate binding affinity. nih.govjscimedcentral.com | Allows for the quantitative comparison of this compound's binding with that of other known ligands. |

| Virtual Screening | Docking can be used to screen large databases of virtual compounds to identify new potential ligands for the M3 receptor. wikipedia.org | Facilitates the discovery of novel antispasmodic agents with potentially improved properties. |

Quantum Chemical Calculations (e.g., Density Functional Theory for Structural and Electronic Properties)

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of molecules. youtube.com Among these methods, Density Functional Theory (DFT) has become a popular and versatile tool in chemistry and materials science. wikipedia.org DFT is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, simplifying the many-body problem. wikipedia.orgrush.edu

For this compound, DFT can be used to calculate a variety of structural and electronic properties, such as molecular geometry, charge distribution, and orbital energies. wikipedia.orgaimspress.com These calculations are crucial for understanding the molecule's reactivity and its interaction with its biological target. For instance, DFT can help to elucidate the role of the dibrominated phenyl ring and the methoxy (B1213986) group in the molecule's electronic properties and receptor affinity. vulcanchem.com Although DFT has known limitations, such as the self-interaction error, ongoing research aims to improve its accuracy through refined functionals and corrections. wikipedia.orgpitt.edu

Table 2: Applications of DFT in this compound Research

| DFT Application | Description | Significance for this compound |

|---|---|---|

| Geometry Optimization | Calculates the lowest energy structure of the molecule. | Provides an accurate 3D model of this compound for use in docking simulations. |

| Electronic Property Calculation | Determines properties like electrostatic potential, dipole moment, and orbital energies. | Offers insights into the molecule's reactivity and the nature of its interactions with the receptor. |

| Vibrational Analysis | Predicts the infrared and Raman spectra of the molecule. | Can be used to correlate theoretical calculations with experimental spectroscopic data. |

| Reaction Mechanism Studies | Models the energy changes that occur during a chemical reaction. | Could be used to study the synthesis of this compound or its metabolism. |

Integration of Omics Technologies in this compound Research (e.g., Transcriptomics, Proteomics, Metabolomics)

The advent of "omics" technologies has revolutionized biological research by enabling the large-scale study of genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics). mdpi.com Integrating these multi-omics datasets provides a comprehensive, systems-level view of how a drug like this compound affects cellular processes, from gene expression to metabolic output. mdpi.commetwarebio.com This holistic approach can uncover novel mechanisms of action, identify biomarkers of drug response, and reveal potential off-target effects. frontiersin.org

The integration of transcriptomics, proteomics, and metabolomics allows for a more complete understanding of biological systems by connecting changes at the gene, protein, and metabolite levels. metwarebio.com For this compound, this could involve treating cells or tissues with the compound and then analyzing the resulting changes in the transcriptome, proteome, and metabolome. By correlating these datasets, researchers can identify key pathways and networks that are modulated by this compound, providing a deeper understanding of its therapeutic effects and potential side effects. metwarebio.comfrontiersin.org

Emerging Research Paradigms and Unexplored Biological Interactions

While the primary mechanism of this compound is understood to be its antagonism of muscarinic receptors, future research may uncover novel biological interactions. vulcanchem.com The integration of advanced computational and omics technologies can drive the exploration of these new frontiers. For example, polypharmacology, the ability of a drug to interact with multiple targets, is an emerging area of research. mdpi.com It is possible that this compound may have clinically relevant interactions with other receptors or enzymes that have not yet been identified.

Furthermore, the development of new computational frameworks, such as those that incorporate artificial intelligence and machine learning, will continue to enhance the predictive power of molecular modeling. youtube.commdpi.com These approaches can be used to analyze large datasets generated by omics studies to identify complex patterns and relationships that might be missed by conventional analyses. mdpi.com As our understanding of cellular signaling networks becomes more sophisticated, so too will our ability to predict and understand the full spectrum of a drug's biological activity.

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate Spasmolytol's pharmacological efficacy while ensuring reproducibility?

- Methodological Answer : Experimental design must include clearly defined control groups, dose-response variables, and standardized protocols for administering this compound. Detailed documentation of synthesis, purity validation (e.g., HPLC, NMR), and biological assays (e.g., in vitro muscle relaxation models) is critical. Reproducibility requires transparent reporting of solvent systems, temperature controls, and statistical thresholds for significance. Only include essential data in the main manuscript; extensive characterization should be in supplementary materials .

Q. What are the key considerations when integrating existing literature into a study on this compound's mechanism of action?

- Methodological Answer : Conduct a systematic review using databases like PubMed and Web of Science, focusing on keywords such as "this compound AND smooth muscle relaxation" or "this compound pharmacokinetics." Prioritize recent studies (last 10 years) and identify gaps, such as conflicting results on bioavailability or receptor specificity. Use citation management tools to track sources and avoid redundancy. Critical appraisal of methodologies in prior work (e.g., animal models vs. cell cultures) is essential to contextualize findings .

Q. How can researchers select appropriate methodologies for quantifying this compound's metabolic stability in preclinical studies?

- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) for high-sensitivity quantification in plasma or tissue samples. Validate assays with calibration curves and quality controls (e.g., inter-day precision <15%). For in vivo studies, incorporate pharmacokinetic parameters like AUC and half-life, ensuring sample sizes are statistically powered to detect clinically relevant differences. Cross-validate results with alternative techniques (e.g., radiolabeled tracing) to confirm metabolic pathways .

Q. What strategies ensure data quality and reliability in this compound toxicity studies?

- Methodological Answer : Implement blinding during histopathological analysis to reduce bias. Use standardized scoring systems (e.g., OECD guidelines) for organ toxicity. Include positive controls (e.g., known hepatotoxins) and negative controls (vehicle-only groups). Address variability by repeating experiments across multiple batches of this compound and reporting confidence intervals for LD50 calculations .

Advanced Research Questions

Q. What methodological approaches are recommended for resolving contradictions in this compound's experimental data across studies?

- Methodological Answer : Apply sensitivity analysis to assess whether discrepancies arise from dosage variations, model systems (e.g., species differences), or assay conditions. Use meta-regression to explore confounding variables like pH sensitivity in in vitro assays. Replicate key experiments in independent labs with harmonized protocols, and publish raw datasets for communal validation .

Q. How can researchers effectively combine diverse study designs in a meta-analysis of this compound's therapeutic outcomes?

- Methodological Answer : Define inclusion criteria to encompass randomized controlled trials (RCTs), cohort studies, and preclinical data. Use random-effects models to account for heterogeneity. Stratify analyses by study type (e.g., human vs. animal) and adjust for publication bias via funnel plots. Collaborate with statisticians to address design incompatibilities, such as combining dose-response RCTs with observational safety data .

Q. What advanced statistical methods validate this compound's efficacy in heterogeneous patient populations?

- Methodological Answer : Employ multivariate regression to control for covariates like age, comorbidities, and concurrent medications. Use machine learning (e.g., cluster analysis) to identify subpopulations with differential responses. Validate findings through bootstrapping or cross-validation cohorts. Report effect sizes with 95% confidence intervals and p-values adjusted for multiple comparisons .

Q. How should contextual factors (e.g., drug interactions) be incorporated into this compound's research framework?

- Methodological Answer : Design interaction studies using checkerboard assays or isobolographic analysis to evaluate synergism/antagonism with common co-administered drugs (e.g., anticholinergics). Utilize physiologically based pharmacokinetic (PBPK) modeling to predict in vivo interactions. Publish negative results to avoid reporting bias and inform clinical guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.